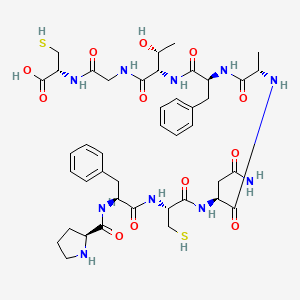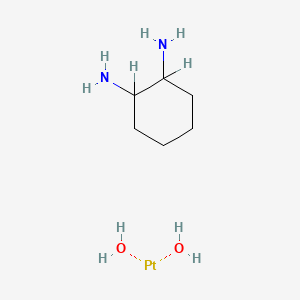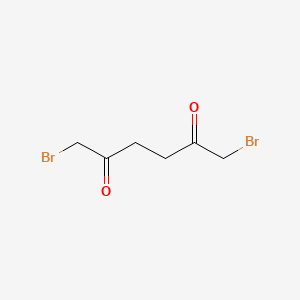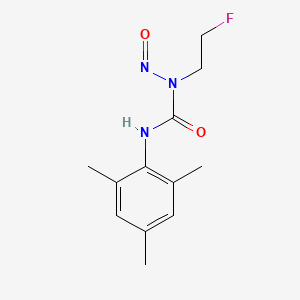
cis-Bicyclo-non-2-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Bicyclo-non-2-en-4-one: is a bicyclic compound characterized by its unique structure, which includes a nonane ring with a double bond and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-Bicyclo-non-2-en-4-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. This reaction involves a diene and a dienophile under controlled conditions to yield the desired product . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
Types of Reactions: cis-Bicyclo-non-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The double bond and ketone group can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines, thiols.
Aplicaciones Científicas De Investigación
cis-Bicyclo-non-2-en-4-one has several applications in scientific research:
Mecanismo De Acción
The mechanism by which cis-Bicyclo-non-2-en-4-one exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions. For example, its ability to undergo oxidation and reduction reactions makes it a valuable tool in studying redox processes in biological systems .
Comparación Con Compuestos Similares
cis-Bicyclo-non-2-en-4-one can be compared with other bicyclic compounds, such as:
Bicyclo[4.3.0]nonene: Similar in structure but differs in the position of the double bond and functional groups.
Bicyclo[6.1.0]nonyne: Known for its strained-alkyne scaffold, used in bioorthogonal chemistry.
Bicyclo[4.2.0]oct-7-ene: Another bicyclic compound with different ring sizes and functional groups.
Propiedades
Fórmula molecular |
C9H12O |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(1S,7S)-bicyclo[5.2.0]non-2-en-4-one |
InChI |
InChI=1S/C9H12O/c10-9-5-3-7-1-2-8(7)4-6-9/h3,5,7-8H,1-2,4,6H2/t7-,8+/m1/s1 |
Clave InChI |
HLBFWPMIPLQDFY-SFYZADRCSA-N |
SMILES isomérico |
C1C[C@H]2[C@@H]1CCC(=O)C=C2 |
SMILES canónico |
C1CC2C1CCC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


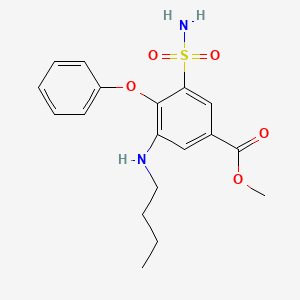
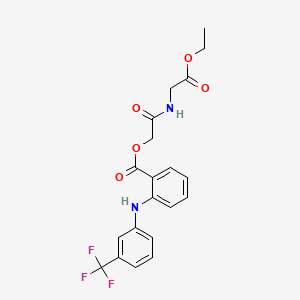
![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)
